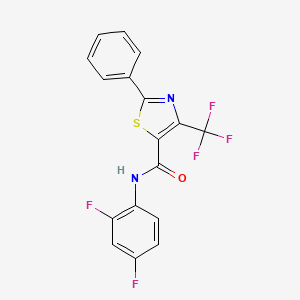

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H9F5N2OS and its molecular weight is 384.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds like diflufenican are known to act on broad-leaved weeds .

Mode of Action

The mode of action of this compound is similar to that of Diflufenican, which is a bleaching action due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

Diflufenican, a similar compound, is known to have low solubility in water (<005 mg/l at 25 °C) and is soluble in most organic solvents . It has a low vapour pressure and is stable in air up to its melting point . These properties may influence the bioavailability of the compound.

Result of Action

The result of the compound’s action is the death of the plant. This is achieved by inhibiting carotenoid biosynthesis, which disrupts photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low solubility in water and stability in air suggest that it may be less effective in wet conditions or environments with high humidity

Actividad Biológica

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

- Molecular Formula : C17H9F5N2OS

- Molecular Weight : 384.32 g/mol

- CAS Number : 51549-570

The biological activity of this compound is primarily linked to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation. For instance, it may act on tubulin polymerization pathways, which are crucial for cell division and growth.

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This activity is significant in the context of cancer therapy, where oxidative stress plays a pivotal role.

Biological Activity Data

| Study Type | Target | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| In vitro | Tubulin Polymerization | Inhibition | 0.08 - 12.07 | |

| In vitro | Cancer Cell Lines (HeLa) | Cytotoxicity | >50 | |

| In vivo | TNF-a Release (LPS-induced) | Inhibition | 0.283 |

Case Studies

- Cancer Cell Proliferation : A study demonstrated that this compound exhibited cytotoxic effects against HeLa cells. The IC50 values indicated significant inhibition of cell proliferation at low micromolar concentrations.

- Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), the compound showed a notable reduction in TNF-a release, suggesting its potential as an anti-inflammatory agent.

- Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism of action in disrupting microtubule dynamics.

Therapeutic Potential

Given its biological activities, this compound holds promise as a therapeutic agent in:

- Cancer Treatment : Its ability to inhibit tubulin polymerization and induce cytotoxicity in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Applications : The reduction of pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2OS/c18-10-6-7-12(11(19)8-10)23-15(25)13-14(17(20,21)22)24-16(26-13)9-4-2-1-3-5-9/h1-8H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPDWAFUJXUGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.